(3-Methyl-4-(trifluoromethoxy)phenyl)methanol
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Overview
Description
(3-Methyl-4-(trifluoromethoxy)phenyl)methanol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further substituted with a methyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of specialized catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-4-(trifluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of (3-Methyl-4-(trifluoromethoxy)phenyl)aldehyde or (3-Methyl-4-(trifluoromethoxy)phenyl)carboxylic acid.
Reduction: Formation of (3-Methyl-4-(trifluoromethoxy)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methyl-4-(trifluoromethoxy)phenyl)methanol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of (3-Methyl-4-(trifluoromethoxy)phenyl)methanol is largely dependent on its chemical structure. The trifluoromethoxy group is known to influence the electronic properties of the molecule, enhancing its reactivity and stability. This group can participate in various interactions with molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
(4-(Trifluoromethyl)phenyl)methanol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(4-(Trifluoromethoxy)phenyl)methanol: Lacks the methyl group on the phenyl ring.
(3-Methyl-4-(trifluoromethyl)phenyl)methanol: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: (3-Methyl-4-(trifluoromethoxy)phenyl)methanol is unique due to the presence of both a trifluoromethoxy group and a methyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[3-methyl-4-(trifluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-4-7(5-13)2-3-8(6)14-9(10,11)12/h2-4,13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHFRBBBVQJGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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